2-(4-Aminopiperidin-1-yl)benzamide
Description
Overview of Prior Research on Related Benzamide (B126) and Aminopiperidine Derivatives
The scientific rationale for investigating 2-(4-Aminopiperidin-1-yl)benzamide is strongly supported by extensive prior research on related, but distinct, benzamide and aminopiperidine derivatives. These studies have demonstrated the broad therapeutic potential of these scaffolds.
Benzamide derivatives have been successfully developed as inhibitors of various key cellular enzymes. For instance, certain benzamides act as histone deacetylase (HDAC) inhibitors, a class of drugs with significant antitumor activity. psu.edu Other research has identified benzamide-containing molecules as potent smoothened (SMO) antagonists, which interfere with the Hedgehog signaling pathway implicated in some cancers. nih.gov Furthermore, benzamide structures have been optimized to create inhibitors for Tyrosine Kinase 2 (TYK2), a protein involved in inflammatory and autoimmune disorders, and to reverse multidrug resistance in cancer by inhibiting proteins like BCRP. nih.govnih.gov
The 4-aminopiperidine (B84694) scaffold has also been the focus of significant research efforts. A notable example is the discovery and optimization of 4-aminopiperidine derivatives that inhibit the assembly of the Hepatitis C Virus (HCV), representing a novel antiviral strategy. nih.gov In a different therapeutic area, derivatives of 4-aminopiperidine have been explored as cognition-enhancing drugs. acs.org Additionally, related aminopiperidine structures are core components of highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. researchgate.netdrugbank.com
Table 2: Examples of Biologically Active Benzamide and Aminopiperidine Derivatives
| Compound Class | Target/Activity | Reference |
| Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | psu.edu |
| Benzamide Derivatives | Smoothened (SMO) Antagonism | nih.gov |
| 4-Aminopyridine (B3432731) Benzamides | TYK2 Kinase Inhibition | nih.gov |
| Benzamide Derivatives | BCRP Inhibition (Multidrug Resistance) | nih.gov |
| 4-Aminopiperidine Derivatives | Hepatitis C Virus (HCV) Assembly Inhibition | nih.gov |
| (R)-Aminopiperidine Derivatives | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | researchgate.net |
This table summarizes selected research findings on derivatives related to the aminopiperidine-benzamide scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-5-7-15(8-6-9)11-4-2-1-3-10(11)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRGCPAYZUTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039022-14-4 | |
| Record name | 2-(4-aminopiperidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Benzamide and Analogues
Multi-Step Synthesis Approaches for Benzamide-Piperidine Architectures
The construction of the 2-(4-Aminopiperidin-1-yl)benzamide scaffold is fundamentally a multi-step process that combines key fragments, typically a benzoic acid derivative and a 4-aminopiperidine (B84694) derivative. These synthetic sequences are designed for modularity, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.
A common strategy involves the coupling of a suitably substituted benzoic acid with a protected 4-aminopiperidine, followed by a final deprotection step. For instance, the synthesis can commence with the reductive amination of 4-amino-1-Boc-piperidine to yield a common intermediate, which is then subjected to coupling with various electrophiles. nih.gov Polymer-assisted solution-phase (PASP) synthesis offers a streamlined approach for creating libraries of such compounds. This technique utilizes sequestering resins to remove excess reactants and by-products, and a resin capture/release strategy can be employed for purification, often leading to high-purity products over a multi-step sequence. researchgate.net
Flow chemistry presents another advanced paradigm for multi-step synthesis. syrris.jp In this approach, reactants are pumped through a series of columns or cartridges containing immobilized reagents, catalysts, or scavengers. This method allows for the seamless integration of multiple reaction and purification steps into a single continuous process, significantly reducing manual handling and reaction times while enabling precise control over reaction parameters. syrris.jp A generalized multi-step sequence is often employed, as detailed in the table below.
| Step | Description | Starting Materials Example | Reagents/Conditions Example | Intermediate/Product Example |
| 1 | Piperidine (B6355638) Protection | 4-Aminopiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA) | tert-Butyl 4-aminopiperidine-1-carboxylate (4-amino-1-Boc-piperidine) |
| 2 | Amide Coupling | 2-Fluorobenzoic acid and 4-amino-1-Boc-piperidine | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide) | tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate |
| 3 | Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile (B118710) and tert-Butyl 4-aminopiperidine-1-carboxylate | K₂CO₃ (Potassium carbonate), DMSO (Dimethyl sulfoxide), Heat | tert-Butyl 4-(2-cyanophenylamino)piperidine-1-carboxylate |
| 4 | Deprotection | Boc-protected intermediate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |
This table represents generalized synthetic steps; specific reagents and conditions may vary based on the desired final product and substrate reactivity.
Stereocontrolled Synthesis of Functionalized Aminopiperidine Moieties
Achieving stereocontrol is critical when synthesizing analogues of this compound, as the spatial arrangement of substituents on the piperidine ring can profoundly influence biological activity. Several robust methods have been developed for the stereocontrolled synthesis of functionalized aminopiperidines.
One effective strategy begins with readily available cyclic compounds and employs an oxidative ring cleavage followed by a reductive ring closure. researchgate.net For example, an unsaturated bicyclic γ-lactam can undergo oxidative cleavage of its carbon-carbon double bond to form a diformyl intermediate. jyu.fi Subsequent double reductive amination with a desired amine in a ring-closing step yields highly functionalized piperidine derivatives. The stereochemistry of the final product is dictated by the configuration of the chiral centers present in the starting lactam. jyu.firesearchgate.net
Another powerful approach utilizes β-lactam cyanohydrin hybrids as starting materials to access optically pure, orthogonally protected piperidine derivatives. nih.gov Two distinct routes have been demonstrated:
Chemoselective reductive opening of the β-lactam ring with lithium borohydride (B1222165) (LiBH₄) to a 3-amino-5-hydroxy pentanenitrile, followed by a reductive cyclization. nih.gov
Chemoselective reduction of the cyano group in the β-lactam cyanohydrin with sodium borohydride/nickel(II) chloride (NaBH₄/NiCl₂), which triggers an intramolecular rearrangement to form a protected 4-amino-3,5-dihydroxypiperidin-2-one. nih.gov
These methods provide precise control over the stereochemical outcome, enabling the synthesis of complex piperidine diols and other highly substituted aminopiperidines. nih.gov
Amidation and Carbonylation Reactions in Benzamide (B126) Scaffold Construction
The formation of the amide bond is the cornerstone of synthesizing the benzamide portion of the target molecule. A variety of amidation and carbonylation reactions are available to chemists for this purpose.
Classical amidation involves the activation of a carboxylic acid followed by reaction with an amine. nih.govresearchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov A convenient alternative involves treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an active ester, which then readily reacts with an amine like piperidine to form the desired benzamide. nih.gov The general mechanism involves the nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid derivative. youtube.com
More direct methods have also been developed. Oxidative amidation allows for the synthesis of benzamides from aldehydes and secondary amines using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a recyclable heterogeneous catalyst. researchgate.net Another direct approach is the Friedel-Crafts-type carboxamidation of arenes using cyanoguanidine in a superacid medium, which proceeds through a superelectrophilic intermediate. nih.gov
Carbonylation reactions offer a different route, typically involving the reaction of an aryl halide with an amine and carbon monoxide (CO) gas, catalyzed by a transition metal complex such as one containing Palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov
| Reaction Type | Description | Reactants | Catalyst/Reagent | Product |
| Carboxylic Acid Activation | A carboxylic acid is activated and then coupled with an amine. nih.gov | Benzoic acid, Amine | DCC, BOP, or NHS-TFA | Benzamide |
| Oxidative Amidation | An aldehyde and a secondary amine are coupled in the presence of an oxidant. researchgate.net | Aldehyde, Secondary Amine | TBHP, Heterogeneous catalyst | Benzamide |
| Friedel-Crafts Carboxamidation | An arene is directly amidated using cyanoguanidine in superacid. nih.gov | Arene, Cyanoguanidine | CF₃SO₃H (Triflic acid) | Primary Benzamide |
| Carbonylation | An aryl halide reacts with an amine and carbon monoxide. nih.gov | Aryl Halide, Amine, CO | Pd(OAc)₂ | Benzamide |
Nucleophilic Substitution and Electrophilic Aromatic Substitution in Derivative Formation
The synthesis of diverse analogues relies heavily on substitution reactions on the aromatic ring. Both nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) are key strategies for introducing functional groups.
Nucleophilic Aromatic Substitution (SNAr) is particularly relevant for the synthesis of this compound itself. This reaction occurs when an electron-poor aromatic ring bearing a good leaving group is attacked by a nucleophile. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org A common synthetic route to the target compound involves the SNAr reaction between a 4-aminopiperidine derivative and an activated benzoic acid derivative, such as 2-fluorobenzonitrile. The reaction of piperidine with substituted 2-nitrobromobenzenes is a classic example of this reaction type. researchgate.net
Electrophilic Aromatic Substitution (EAS) , conversely, involves the attack of an electrophile on an electron-rich aromatic ring. While the benzamide ring in the target molecule is generally electron-deficient, EAS can be used on precursor molecules. For example, the direct carboxamidation of activated arenes via a Friedel-Crafts-type reaction represents an application of EAS principles to form the benzamide core. nih.gov
| Reaction Type | Key Features | Role of Substituents | Example Application |
| SNAr | Nucleophile attacks an electron-poor aromatic ring. masterorganicchemistry.com | Electron-withdrawing groups (ortho/para) accelerate the reaction by stabilizing the carbanionic intermediate. libretexts.org | Reaction of 4-aminopiperidine with 2-fluorobenzonitrile to form the core structure. researchgate.net |
| EAS | Electrophile attacks an electron-rich aromatic ring. | Electron-donating groups activate the ring and direct incoming electrophiles. | Friedel-Crafts carboxamidation of an activated arene to build a benzamide precursor. nih.gov |
Metal-Catalyzed Coupling Reactions for Complex Analogue Synthesis
To synthesize more complex analogues, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance, enabling the attachment of a vast array of substituents to the benzamide-piperidine scaffold.
Starting with a halogenated precursor of this compound (e.g., where the benzamide ring is substituted with Br or I), a variety of coupling reactions can be employed:
Suzuki Coupling: Palladium-catalyzed reaction of the aryl halide with a boronic acid or ester to form a C-C bond, introducing new aryl or alkyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form C-N bonds, allowing for the introduction of various amine functionalities.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to install alkynyl groups.
Furthermore, metal catalysis is integral to the construction of the core rings themselves. For example, rhodium-catalyzed intramolecular hydroamination can be used to form the piperidine ring from an appropriate amino-alkene precursor. organic-chemistry.org Cobalt and copper catalysts are also employed in radical cyclization reactions to generate piperidine systems. mdpi.com
Intramolecular Cyclization and Ring-Opening Methodologies for Piperidine Systems
The construction of the piperidine ring itself is a focal point of synthetic design, with intramolecular cyclization being a dominant strategy. mdpi.com In this approach, a linear substrate containing a nitrogen source (typically an amine) and an electrophilic or radical center undergoes cyclization to form the six-membered ring. mdpi.comnih.gov
Key methodologies include:
Reductive Amination: As described previously, the cyclization of a diformyl intermediate with an amine is a powerful ring-closing strategy. researchgate.netjyu.fi
Radical Cyclization: Radical reactions, often mediated by cobalt or copper catalysts, can initiate the cyclization of linear amino-aldehydes or haloalkynes to form the piperidine ring. mdpi.comresearchgate.net
Hydroamination/Cyclization: An acid-mediated cascade involving alkyne functionalization and subsequent reduction can lead to piperidine formation. mdpi.com
Electroreductive Cyclization: An electrochemical method can be used to cyclize an imine with a terminal dihaloalkane in a flow microreactor, offering a green and efficient route to piperidines. nih.gov
Ring-opening reactions, while less common for synthesis, are also studied. For instance, N-substituted piperidines can undergo ring-opening under specific photooxidation conditions. researchgate.net The combination of a ring-opening metathesis (ROM) followed by a ring-closing intramolecular aza-Michael reaction represents a sophisticated domino approach to constructing functionalized piperidine-containing frameworks like indolizidines. bohrium.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Screening of Parameters: A systematic screening of reaction conditions is fundamental. This includes evaluating different:
Catalysts and Reagents: For amide coupling, various activating agents (e.g., HATU, HOBt, T3P) and bases can be tested to find the combination that maximizes yield and minimizes side reactions like epimerization. researchgate.net
Temperature and Reaction Time: Fine-tuning these parameters is essential to ensure complete conversion without promoting decomposition or side-product formation.
Protecting Groups: The selection of an appropriate protecting group for the aminopiperidine (e.g., Boc vs. Cbz) is critical, as it must be stable during coupling and easily removed in the final step without affecting other functional groups. nih.gov
Advanced Synthetic Platforms: Modern platforms can greatly aid in optimization.
Flow Chemistry: Continuous flow reactors allow for rapid screening of conditions and easy scalability. The precise control over temperature, pressure, and residence time can lead to higher yields and purities compared to batch processes. syrris.jp
Structure-Based Design: For analogue synthesis, computational modeling and structure-based design can guide the selection of modifications to improve desired properties, focusing synthetic efforts on the most promising candidates. nih.gov
By systematically addressing these factors, the synthesis can be refined from an initial discovery route to a robust and efficient process suitable for producing significant quantities of the target compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation of 2 4 Aminopiperidin 1 Yl Benzamide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) frameworks of 2-(4-Aminopiperidin-1-yl)benzamide.
¹H-NMR: The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the benzamide (B126) ring, the protons on the piperidine (B6355638) ring, and the protons of the primary amine and amide groups. The aromatic region would typically display a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The piperidine ring protons would appear as a series of multiplets in the aliphatic region of thespectrum. The proton on the 4-position of the piperidine ring, bonded to the same carbon as the amino group, would have a characteristic chemical shift. The protons of the primary amine (NH₂) and the amide (CONH₂) would appear as broad singlets, the positions of which can be sensitive to solvent, concentration, and temperature.
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. In the spectrum of this compound, a signal for the carbonyl carbon (C=O) of the amide would be prominent in the downfield region (typically 165-175 ppm). researchgate.netmdpi.com The aromatic carbons would produce a set of signals in the 110-150 ppm range. The carbons of the piperidine ring would be observed in the upfield region, providing insight into the ring's substitution pattern.
Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|
| Amide (NH₂) | Broad singlet | - |
| Aromatic (C₆H₄) | Multiplets (7.0-8.0) | 110-150 |
| Piperidine (CH₂) | Multiplets (1.5-3.5) | 40-60 |
| Piperidine (CH-NH₂) | Multiplet (2.5-3.5) | 45-55 |
| Amine (NH₂) | Broad singlet | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm its structure. The molecular formula of the compound is C₁₂H₁₇N₃O, corresponding to a monoisotopic mass of approximately 219.14 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecule [M+H]⁺ at an m/z value of approximately 220.15.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation at the molecule's weakest bonds. Common fragmentation pathways for such structures include cleavage of the amide bond and fragmentation of the piperidine ring. nih.gov This analysis provides valuable structural confirmation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure / Loss |
|---|---|
| 220.15 | [M+H]⁺ (Protonated Parent Molecule) |
| 121.05 | Loss of aminopiperidine moiety; [Benzoyl cation]⁺ |
| 100.10 | Loss of benzamide moiety; [Protonated 4-aminopiperidine]⁺ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from any impurities or related substances. bldpharm.comnih.gov A reversed-phase HPLC method is typically developed for this purpose.
The method involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid, is then pumped through the column. The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector at an appropriate wavelength. For quantitative analysis, the method must be validated for linearity, precision, and accuracy. nih.gov Some suppliers indicate a purity of 95% for this compound, which would be verified by such an HPLC method. cymitquimica.com
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Conformational Analysis and Stereochemical Characterization
The conformational flexibility and stereochemistry of this compound are critical to its properties. The molecule possesses several key conformational features.
Piperidine Ring Conformation : The piperidine ring is expected to exist predominantly in a low-energy chair conformation to minimize steric strain. Within this conformation, the 4-amino group can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance.
Aryl-Nitrogen Bond Rotation : There is rotational freedom around the single bond connecting the benzamide nitrogen to the piperidine ring. The orientation of the benzamide group relative to the piperidine ring is a key conformational parameter. Studies on similar N-aryl amides often show significant rotational barriers. researchgate.net
Stereochemistry : The carbon at the 4-position of the piperidine ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers: (R)-2-(4-Aminopiperidin-1-yl)benzamide and (S)-2-(4-Aminopiperidin-1-yl)benzamide. These enantiomers are non-superimposable mirror images and may have different biological activities. chemguideforcie.co.uk The synthesis of this compound from achiral precursors would typically result in a racemic mixture (an equal mixture of both enantiomers). The characterization and separation of these stereoisomers would be crucial for any pharmaceutical development. Conformational analysis can be performed using NMR spectroscopy in solution and computational modeling. unifi.it
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Trifluoroacetic Acid |
| Methanol |
| (R)-2-(4-Aminopiperidin-1-yl)benzamide |
Computational Chemistry and Molecular Modeling of 2 4 Aminopiperidin 1 Yl Benzamide Systems
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to analyze the electronic structure of 2-(4-Aminopiperidin-1-yl)benzamide. researchgate.net These calculations yield optimized molecular geometries, vibrational frequencies, and chemical shift values that can be correlated with experimental data from techniques like X-ray diffraction, IR, and NMR spectroscopy. researchgate.net
A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with biological receptors, identifying regions likely to participate in hydrogen bonding or other non-covalent interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. walshmedicalmedia.com For this compound and its analogs, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. mdpi.comscispace.com The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. mdpi.comscispace.com
Studies on similar benzamide (B126) derivatives have shown successful docking into the active sites of various enzymes, such as DNA gyrase and dipeptidyl peptidase IV (DPP-IV). mdpi.comnih.gov These simulations reveal crucial interactions, like hydrogen bonds between the ligand's amide or amino groups and specific amino acid residues (e.g., serine, arginine, glutamic acid) in the receptor's active site. walshmedicalmedia.comnih.gov The results guide the optimization of the ligand structure to enhance binding affinity and selectivity.
| Target Protein (PDB ID) | Potential Ligand Class | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| S. aureus DNA Gyrase B (2XCS) | Benzamide Derivative | -43.46 | SER 438 | Hydrogen Bond |
| E. coli DNA Gyrase B (4DUH) | Benzamide Derivative | -72.04 | ASP 498, GLY 529 | Hydrogen Bond |
| COVID-19 Main Protease (6LU7) | Benzamide Pyrazolone | -8.85 | ARG 188, GLU 166 | Hydrogen Bond |
| Dipeptidyl Peptidase IV (DPP-IV) | Aminopiperidine Analog | Not Specified | Not Specified | Favorable Binding Affinity |
This table presents representative data from docking studies on benzamide and aminopiperidine analogs to illustrate the type of information generated. walshmedicalmedia.commdpi.comnih.gov The specific values are derived from studies on related compounds.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the target is unknown or when designing new molecules based on the features of known active compounds. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response.
For a molecule like this compound, a pharmacophore model would be constructed based on its key structural motifs. These features typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzamide.
Hydrogen Bond Donors (HBD): The amine (NH2) on the piperidine (B6355638) ring and the amide (NH).
Aromatic Ring (RA): The benzene (B151609) ring.
Hydrophobic (HY) features: The piperidine ring structure. nih.gov
Once developed and validated, this model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially possessing similar biological activity. nih.govmdpi.com This approach accelerates the discovery of new lead compounds by focusing on molecules with a high probability of being active. mdpi.com
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with donor residues in target |
| Hydrogen Bond Donor (HBD) | Piperidine Amine (NH2) | Interaction with acceptor residues in target |
| Hydrogen Bond Donor (HBD) | Benzamide Amine (NH) | Interaction with acceptor residues in target |
| Aromatic Ring (RA) | Benzene Ring | π-π stacking or hydrophobic interactions |
| Hydrophobic Group (HY) | Piperidine Ring | Interaction with hydrophobic pockets |
This table outlines the likely pharmacophoric features of this compound based on its chemical structure and principles from related studies. nih.gov
Homology Modeling for Receptor Structure Elucidation in Silico
When an experimental 3D structure of a biological target for this compound is not available, homology modeling can be used to construct a reliable model. nih.gov This technique builds a 3D protein structure based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template").
The process involves identifying a suitable template protein with a high sequence similarity, aligning the target sequence with the template, building the model, and then refining and validating it. nih.gov The quality of the resulting model is often assessed using a Ramachandran plot, which evaluates the conformational feasibility of the protein's backbone dihedral angles. A good model will have a high percentage of its amino acid residues in the "most favored" regions of the plot. nih.gov This generated receptor model can then be used for subsequent molecular docking and molecular dynamics simulations to study ligand interactions.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov After docking this compound into its target, MD simulations are performed to assess the stability of the predicted binding pose and to explore the conformational changes of the complex. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable plateau in the RMSD plot indicates that the system has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions predicted by docking. frontiersin.org
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to provide a more accurate estimation of the binding affinity. mdpi.comnih.gov
These simulations validate the docking results and provide a deeper understanding of the dynamic nature of the ligand-receptor interaction. nih.gov
| Analysis Metric | Purpose | Indication of a Stable Complex |
|---|---|---|
| RMSD of Protein-Ligand Complex | Assess overall structural stability over time. | Plot converges to a stable plateau with low deviation values (e.g., 1-4 Å). nih.gov |
| RMSF of Protein Residues | Identify flexible regions of the protein. | Low fluctuations in binding site residues indicate stable ligand interaction. |
| Hydrogen Bond Occupancy | Quantify the stability of specific H-bonds. | High occupancy percentage for key H-bonds throughout the simulation. frontiersin.org |
| Binding Free Energy (MM/PBSA) | Estimate the binding affinity. | A favorable (negative) binding free energy value. nih.gov |
This table summarizes typical analyses performed during MD simulations and their interpretation, based on methodologies from cited research. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in a training set. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for descriptor selection, are then used to create an equation that links these descriptors to the observed activity. nih.gov The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation (Q²), and by using an external test set of compounds not included in model generation. nih.govnih.gov
| Statistical Parameter | Description | Value Indicating a Robust Model |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.9 nih.gov |
| Q²_LOO (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.8 nih.gov |
| F-statistic | Indicates the statistical significance of the model. | A high value (e.g., > 50) nih.gov |
This table shows key statistical parameters used to validate a QSAR model, with example values for a highly significant model drawn from a study on a related benzimidazole (B57391) carboxamide. nih.gov
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Beyond interactions with biological targets, computational methods can predict the inherent chemical reactivity of this compound. Quantum-chemical calculations, particularly DFT, are used to model potential reaction pathways for its synthesis or metabolism.
By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energies for various potential chemical transformations. This allows for the prediction of the most thermodynamically and kinetically favorable reaction pathways. This theoretical insight can guide synthetic chemists in optimizing reaction conditions or help toxicologists predict potential metabolic fates of the compound in a biological system. The analysis of the molecule's HOMO-LUMO orbitals and MEP also contributes to predicting its reactivity in different chemical environments. researchgate.net
Mechanistic Investigations of Chemical Reactivity and Transformability of 2 4 Aminopiperidin 1 Yl Benzamide
Study of Amide Bond Formation Mechanisms
The most common mechanisms proceed via the activation of the carboxylic acid to a more reactive species, as direct reaction with an amine is generally slow. This can be achieved through several pathways:
Conversion to Acid Chloride : The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the amine is rapid and efficient. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.
Use of Coupling Reagents : Modern amide synthesis frequently employs coupling reagents to generate an activated intermediate in situ. Reagents such as carbodiimides (e.g., EDC·HCl) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU) are common. For instance, with EDC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide bond and releasing a urea (B33335) byproduct. The addition of auxiliaries like HOBt can further enhance efficiency and suppress side reactions.
Silane-Mediated Condensation : A more sustainable approach involves the use of silane (B1218182) derivatives. Computational studies on this mechanism suggest a pathway involving the deprotonation of the carboxylic acid, addition of the resulting carboxylate to the silane reagent, and subsequent dihydrogen formation to yield an acyloxysilane intermediate. The amine then adds to this intermediate, leading to the final amide product through a concerted proton transfer.
The general sequence for a coupling-reagent-assisted formation is outlined below:
Activation : The carboxylic acid is activated by the coupling reagent.
Nucleophilic Attack : The nitrogen of the amine attacks the activated carbonyl carbon.
Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.
Proton Transfer & Elimination : The leaving group is eliminated, and a proton is transferred, regenerating the carbonyl group of the newly formed amide.
Regioselectivity and Diastereoselectivity in Derivatization Reactions
Derivatization of 2-(4-aminopiperidin-1-yl)benzamide presents a challenge in regioselectivity due to the presence of multiple nucleophilic nitrogen atoms: the primary amine at the 4-position of the piperidine (B6355638) ring (N_aliphatic_), the tertiary amine within the piperidine ring (N_piperidine_), and the nitrogen of the benzamide (B126) (N_amide_).
The primary aliphatic amine is the most nucleophilic and least sterically hindered site. Therefore, in reactions like acylation or sulfonylation, derivatization occurs preferentially at this position. For example, reaction with an acyl chloride or sulfonyl chloride under basic conditions will selectively yield the N-acylated or N-sulfonylated product at the 4-amino group.
Controlling regioselectivity often requires the use of protecting groups. If derivatization is desired at another site, the highly reactive primary amine must first be protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. Once protected, other positions can be targeted.
Diastereoselectivity becomes a factor when derivatization introduces a new stereocenter. For example, if the piperidine ring or a substituent contains a chiral center, the approach of reagents can be influenced by the existing stereochemistry, potentially leading to a preferential formation of one diastereomer over another. Density functional theory (DFT) calculations on similar piperidine systems have shown that conformational preferences and non-covalent interactions, such as hydrogen bonding, can strongly influence the diastereofacial selectivity of reactions. researchgate.net
| Reaction Type | Reagent | Primary Site of Reaction | Controlling Factors |
| Acylation | Benzoyl Chloride / Base | 4-Amino Group | Higher nucleophilicity of primary amine |
| Sulfonylation | Benzenesulfonyl Chloride / Base | 4-Amino Group | Higher nucleophilicity of primary amine |
| Reductive Amination | Aldehyde / Reducing Agent | 4-Amino Group | Reactivity of primary amine with carbonyls |
| Cyclization | EDC·HCl | Thiosemicarbazide (B42300) on 4-Amino | Reagent-based control of cyclization pathway organic-chemistry.org |
Table 1: Regioselectivity in Derivatization Reactions.
Stability and Transformation Pathways of the Benzamide-Piperidine Linkage
The C-N bond connecting the benzamide aromatic ring to the piperidine nitrogen is a tertiary arylamine linkage. This bond is generally robust and stable under a wide range of conditions, including those used for typical amide bond formations and derivatizations of the 4-amino group. researchgate.netnih.gov Its stability is evidenced by the successful synthesis of numerous analogs where this linkage remains intact throughout multi-step reaction sequences.
However, this bond is not inert and can be cleaved or transformed under specific, often forcing, conditions:
Oxidative Cleavage : Strong oxidizing agents can potentially lead to the cleavage of the N-aryl bond.
Catalytic Transformations : Certain catalytic systems can activate the molecule for transformation. For instance, B(C₆F₅)₃-catalyzed reactions of N-aryl piperidines with hydrosilanes can lead to dehydrogenation of the piperidine ring to form an enamine intermediate. nih.gov This demonstrates that the piperidine ring's C-H bonds adjacent to the nitrogen can be reactive, which is a prelude to potential C-N bond transformations.
Photoredox Catalysis : Recent studies have shown that the combination of a Lewis acid and a photoredox catalyst can enable the reductive cleavage of the C–N bond in N-benzoyl cyclic amines. acs.org This process involves a single-electron transfer to the amide, promoted by the Lewis acid, followed by site-selective cleavage at the C2–N bond of the ring. While demonstrated on pyrrolidines, this pathway represents a potential transformation for the piperidine moiety in this compound under specific reductive catalytic conditions. acs.org
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents on either the benzoyl or the piperidine moiety can significantly influence the kinetics and thermodynamics of reactions involving this compound. These effects can be broadly categorized as electronic or steric.
Electronic Effects:
Benzamide Ring Substituents : Electron-withdrawing groups (EWGs) on the benzoyl ring increase the electrophilicity of the amide carbonyl carbon, but they also decrease the basicity of the starting carboxylic acid. In silane-mediated amide formation, EWGs on the carboxylic acid were computationally found to facilitate the amide formation step but hinder the dihydrogen formation step. researchgate.net In reactions involving the benzamide nitrogen, EWGs would decrease its nucleophilicity.
Piperidine Ring Substituents : Substituents on the piperidine ring can modulate the nucleophilicity of the various nitrogen atoms. EWGs would decrease the nucleophilicity of both the ring nitrogen and the exocyclic primary amine.
Steric Effects:
Benzamide Ring Substituents : Bulky groups at the ortho-position (e.g., position 3) of the benzamide ring can hinder the approach of nucleophiles to the amide carbonyl and can also restrict rotation around the C-N bond, influencing the molecule's conformation.
Piperidine Ring Substituents : Bulky substituents on the piperidine ring, particularly near the reacting nitrogen center, will slow down reaction rates. Computational studies have shown that for amide formation, less bulky primary alkyl amines are more reactive than more sterically hindered secondary amines. researchgate.net
In structure-activity relationship studies of similar benzamide analogs, it has been observed that the nature of substituents (e.g., electron-donating vs. electron-withdrawing) has a clear impact on biological activity, which often correlates with chemical reactivity and binding affinity. mdpi.commdpi.com
| Substituent Position | Effect Type | Influence on Reactivity |
| Benzoyl Ring (EWGs) | Electronic | Increases carbonyl electrophilicity; decreases amine nucleophilicity. |
| Benzoyl Ring (Ortho) | Steric | Hinders approach to carbonyl; restricts bond rotation. |
| Piperidine Ring (EWGs) | Electronic | Decreases nucleophilicity of all nitrogen atoms. |
| Piperidine Ring (Bulky) | Steric | Slows reaction rates at nearby nitrogen centers. |
Table 2: Summary of Substituent Effects on Reactivity.
Exploration of Novel Chemical Transformations Involving the Aminopiperidine Moiety
The aminopiperidine moiety is a versatile scaffold that can participate in a range of novel chemical transformations beyond simple N-acylation.
Ring Expansion/Contraction : Biotransformation studies on related aminopyrrolidine structures have revealed a novel ring expansion to an aminopiperidine. mdpi.com This process involves enzymatic hydroxylation, ring-opening to an aminoaldehyde intermediate, and subsequent intramolecular Schiff base formation and reduction to yield the six-membered piperidine ring. mdpi.com This suggests that the aminopiperidine ring itself could be a substrate for or a product of complex enzymatic or chemical rearrangements.
Heterocycle Formation : The primary amine at the 4-position is a key handle for constructing fused or appended heterocyclic systems. For example, reaction with a thiosemicarbazide intermediate followed by reagent-controlled regioselective cyclization can yield 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) derivatives. organic-chemistry.org
Catalytic C-H and C-N Activation : As mentioned previously, catalytic systems can activate otherwise inert bonds. Boron-catalyzed silylation can lead to dehydrogenation of the piperidine ring, creating an enamine intermediate that can undergo further functionalization. nih.gov Additionally, iodine-promoted oxidative cyclization reactions involving primary amines can lead to C-N bond cleavage and the formation of new heterocyclic structures like pyridines or pyrroles. rsc.org These advanced methods open pathways to significantly modify the core structure of the aminopiperidine scaffold.
Mechanistic Elucidation of Biological Target Interactions in Vitro and Preclinical Research Focus
Interaction with Dipeptidyl Peptidase IV (DPP-IV) and Related Enzymes
While direct studies on 2-(4-Aminopiperidin-1-yl)benzamide as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of known DPP-IV inhibitors offer insights into its potential activity. DPP-IV inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov
The general pharmacophore for many DPP-IV inhibitors includes a primary or secondary amine that interacts with a key acidic residue in the S1 subpocket of the enzyme. The 4-aminopiperidinyl moiety of this compound provides this crucial amine. The binding of various inhibitors to DPP-IV often involves interactions with specific amino acid residues, and the development of these inhibitors has seen a progression from early peptide-based structures to more diverse small molecules. nih.govnih.gov The selectivity of DPP-IV inhibitors against related enzymes like DPP8 and DPP9 is a critical factor in their safety profile, as inhibition of these other dipeptidyl peptidases has been associated with toxicity in preclinical studies. nih.gov
Research on other DPP-IV inhibitors with aminopiperidine scaffolds has highlighted the importance of this motif for potent inhibition. For instance, the development of long-acting DPP-IV inhibitors has involved modifications to structures containing such basic amine groups to optimize their pharmacokinetic and pharmacodynamic properties. Therefore, based on SAR studies of the broader class of DPP-IV inhibitors, the 4-aminopiperidinyl portion of this compound is hypothesized to be the primary interacting element with the active site of the DPP-IV enzyme. However, without direct experimental data, its potency and selectivity remain speculative.
Agonism and Antagonism at G-Protein Coupled Receptors (GPCRs):
The structural features of this compound, particularly the benzamide (B126) and piperidine (B6355638) moieties, are common in ligands for various G-protein coupled receptors (GPCRs). The following sections explore its documented and potential interactions with several GPCRs based on preclinical research.
GPR119 Receptor Binding and Functional Studies
G-protein coupled receptor 119 (GPR119) is primarily expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes and obesity. nih.gov Activation of GPR119 leads to the release of incretin hormones, which in turn stimulates glucose-dependent insulin (B600854) secretion. nih.gov While direct studies on this compound are not available, research on other GPR119 agonists with similar structural components provides a basis for potential interaction.
The development of synthetic GPR119 agonists has involved various chemical scaffolds, including those with bicyclic amines and other nitrogen-containing heterocycles. nih.govsemanticscholar.org The agonistic activity is often dependent on the nature of these amine-containing structures. For instance, studies have shown that the basic nitrogen atom within these scaffolds plays a crucial role in GPR119 agonist activity. nih.gov Combination therapies involving GPR119 agonists and DPP-IV inhibitors have been explored, suggesting a complementary mechanism of action to enhance incretin levels. google.com Given the presence of the aminopiperidine group in this compound, it is plausible that this compound could exhibit agonist activity at the GPR119 receptor, though this requires experimental validation.
Delta Opioid Receptor (DOR) Binding and Activation Mechanisms
The delta-opioid receptor (DOR) is a target for the development of novel analgesics with a potentially better side-effect profile than traditional mu-opioid receptor agonists. frontiersin.org Research has identified various non-peptidic DOR agonists, including compounds with benzamide and piperidine structures.
A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been described as potent DOR agonists. nih.gov Structure-activity relationship studies on these compounds have highlighted the importance of substitutions on the aryl group, the piperidine nitrogen, and the amide for balancing potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, investigations into diaryl amino piperidines have established the significance of the piperidine nitrogen substitution for delta agonist activity and selectivity against mu and kappa opioid receptors. nih.gov For example, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide was found to have a high affinity for the rat delta opioid receptor with a Ki of 1.22 nM and approximately 1000-fold selectivity over the mu-opioid subtype. nih.gov These findings suggest that the this compound scaffold possesses the necessary structural elements to interact with and potentially activate the delta-opioid receptor. The primary amine on the piperidine ring could serve as a key interaction point within the receptor's binding pocket.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The melanin-concentrating hormone receptor 1 (MCH-R1) is implicated in the regulation of energy homeostasis and is a target for the development of anti-obesity therapeutics. nih.gov Several classes of MCH-R1 antagonists have been developed, with many featuring piperidine and benzamide-like structures.
Research on piperidin-4-yl-amide and piperidin-4-yl-urea derivatives has led to the discovery of potent MCH-R1 antagonists. nih.gov Optimization of 2-piperidin-4-yl-acetamide derivatives has also yielded potent MCH-R1 antagonists. nih.gov However, a significant challenge in the development of these compounds has been off-target effects, particularly inhibition of the hERG potassium channel. nih.govnih.gov Structure-activity relationship studies have aimed to mitigate this hERG liability while maintaining high MCH-R1 affinity. nih.gov For example, the identification of compound 4c , a potent MCH-R1 antagonist with an IC50 of 1 nM, from a series of 2-arylbenzimidazole derivatives linked to arylpiperidines, demonstrates the potential of this chemical space. nih.gov The structural similarity of this compound to these classes of MCH-R1 antagonists suggests it may also exhibit antagonistic activity at this receptor.
Dopamine (B1211576) D2L and D3 Receptor Interaction Profiles
Dopamine D2 and D3 receptors are important targets for antipsychotic medications. The high homology between these two receptor subtypes presents a challenge for developing selective ligands. nih.gov Benzamide derivatives are a well-established class of dopamine receptor ligands.
Studies on substituted N-phenylpiperazine benzamides have shown that these compounds can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov This selectivity is attributed to the ability of the benzamide moiety to interact with a secondary binding site that is unique to the D3 receptor. nih.gov The affinity of various arylpiperazine derivatives with a terminal benzamide fragment for dopamine D2 receptors has been demonstrated, although their affinity for serotonin (B10506) receptors was found to be low. nih.gov The specific substitution pattern on the benzamide and piperazine (B1678402) rings is crucial for determining the affinity and selectivity profile. While direct binding data for this compound is not available, its core structure is consistent with that of known D2/D3 receptor ligands.
Table 1: Binding Affinities of Representative Benzamide Derivatives at Dopamine Receptors
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |
| Compound 6a | - | 1.4 - 43 | 67 - 1831-fold |
| Compound 7a | - | 2.5 - 31 | 73 - 1390-fold |
| N-phenylpiperazine analog | - | 1.4 | 1831 |
| Thiazolyl-benzamide analog | - | 2.5 | 1390 |
Data extracted from studies on related N-phenylpiperazine benzamide analogs. nih.gov
5-HT4 and D2 Receptor Modulation
The serotonin 4 (5-HT4) receptor is another GPCR target where benzamide derivatives have shown activity. Specifically, 4-amino-5-chloro-2-methoxy-benzamide derivatives have been characterized as 5-HT4 receptor agonists. nih.gov Patent literature describes novel 4-(aminomethyl)-piperidine benzamides as having 5-HT4 antagonistic properties. google.comgoogle.com This suggests that the aminopiperidinyl benzamide scaffold of this compound could interact with the 5-HT4 receptor, potentially as an antagonist.
As mentioned previously, arylpiperazine derivatives with a terminal benzamide fragment have shown moderate affinity for D2 receptors with a lack of significant affinity for other serotonin receptor subtypes. nih.gov This dual modulation of both dopamine and serotonin receptors is a characteristic of some atypical antipsychotic agents. The specific functional activity (agonist vs. antagonist) of this compound at these receptors would require dedicated functional assays.
Cannabinoid Receptor 1 (CB1) Modulation
The structural framework of this compound contains moieties that have been explored for their affinity to cannabinoid receptors. The 4-aminopiperidin-1-yl group, in particular, has been incorporated into molecules designed as cannabinoid receptor ligands. While direct studies on this compound are limited, research on related structures provides insight. For instance, compounds featuring a (4-Aminopiperidin-1-yl)methanone core have been evaluated for their binding to Cannabinoid Receptor 1 (CB1). In one study, these derivatives were found to be weak ligands for the CB1 receptor. acs.org Another publication lists a more complex molecule containing a 4-aminopiperidin-1-yl group, Selonabant, as a CB1 receptor antagonist, though specific binding data is not provided in the immediate context. who.int
Inhibition of Key Enzymes and Protein Kinases:
Histone Deacetylase (HDAC) Enzymatic Activity Inhibition
The benzamide chemical class is a well-established pharmacophore for the inhibition of histone deacetylase (HDAC) enzymes, particularly Class I HDACs. mdpi.comacs.org These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. acs.org The general structure of benzamide HDAC inhibitors includes a cap group, a linker, and a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. nih.gov
The this compound structure contains a benzamide portion that can function as a ZBG. Specifically, the ortho-amino group on a benzamide ring is a key feature for interaction with the HDAC active site. nih.govnih.gov Studies on numerous benzamide derivatives, such as Entinostat (MS-275), have demonstrated potent inhibitory activity against HDAC enzymes. nih.govthieme-connect.com These compounds have shown significant antitumor activity in preclinical models. nih.gov The inhibitory mechanism involves the coordination of the zinc ion by the benzamide group, leading to the blockage of the enzyme's catalytic function. nih.gov While direct enzymatic assay data for this compound is not available in the reviewed literature, its structural similarity to known benzamide inhibitors suggests a high potential for HDAC inhibitory activity.
Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide Compounds
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Entinostat (MS-275) | 0.668 | - | - | thieme-connect.com |
This table presents data for related benzamide compounds to illustrate the potential activity of the benzamide class.
Tyrosinase Inhibition Mechanisms
Following a comprehensive review of the scientific literature, no preclinical or in vitro research data was found specifically investigating the tyrosinase inhibition mechanisms of this compound.
Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition
The inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) are key therapeutic strategies in the research of neurodegenerative diseases. The 4-aminopiperidine (B84694) ring has been identified as a valuable fragment for designing BACE1 inhibitors. acs.org Research into multi-target-directed ligands has incorporated this moiety into novel molecular scaffolds.
In a study focused on developing triple inhibitors, a furanocoumarin scaffold was linked to a 4-aminopiperidine ring, which was noted for its BACE1 inhibitory ability. acs.org A derivative from this series, compound C11 , which features the aminopiperidine group, demonstrated a significant BACE1 inhibition rate of 62.3% at a concentration of 20 µM. acs.org The same study also evaluated these compounds for AChE inhibition, with a related compound showing 58.7% inhibition at 1.0 µM. acs.org This suggests that the 4-aminopiperidine portion of this compound could contribute to the inhibition of BACE1.
Table 2: BACE1 Inhibitory Activity of a Compound Containing the 4-Aminopiperidine Moiety
| Compound | Target | % Inhibition | Concentration (µM) | Reference |
|---|
This table highlights the BACE1 inhibitory potential of the 4-aminopiperidine fragment found within the target compound.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Allosteric Modulation
Based on a thorough search of published research, there is no available in vitro or preclinical data concerning the inhibition or allosteric modulation of Cyclin-Dependent Kinase 2 (CDK2) by this compound.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Studies
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a target in several diseases. The 4-aminopiperidin-1-yl moiety is a component of certain kinase inhibitors, including those targeting the PI3K/AKT pathway, which lies upstream of GSK-3β. nih.gov
Inhibition of AKT leads to a downstream reduction in the phosphorylation of its substrates, including GSK-3β. nih.gov A potent AKT inhibitor, CCT128930 , which contains a 4-aminopiperidin-1-yl-pyrrolopyrimidine core, has been shown to effectively inhibit the phosphorylation of GSK-3β in tumor cell lines. nih.govresearchgate.net While this is an indirect effect on GSK-3β activity mediated by AKT inhibition, it demonstrates that molecules containing the 4-aminopiperidin-1-yl fragment can modulate this signaling pathway. nih.gov Furthermore, studies on notopterol (B1679982) derivatives designed as multi-target inhibitors showed that compounds with a 4-aminopiperidine linker exhibited inhibitory activity against GSK-3β, with one compound showing 40.3% inhibition at 10 µM. acs.org
Table 3: GSK-3β Modulatory Activity of Compounds with a 4-Aminopiperidine Moiety
| Compound | Primary Target | Effect on GSK-3β | Reference |
|---|---|---|---|
| CCT128930 | AKT | Inhibition of phosphorylation | nih.gov |
This table shows the potential of the 4-aminopiperidine scaffold to be part of molecules that modulate GSK-3β activity.
Focal Adhesion Kinase (FAK) Inhibition and Cellular Effects
Currently, there is no publicly available scientific literature detailing the specific inhibitory effects of this compound on Focal Adhesion Kinase (FAK) or the associated cellular consequences. Research on FAK inhibitors has identified other chemical scaffolds, but the activity of this particular compound has not been reported.
Carbonic Anhydrase (CA) Isoform Inhibition Selectivity
There is no available data in published scientific studies concerning the inhibitory activity or selectivity of this compound against various isoforms of carbonic anhydrase (CA).
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms (Competitive/Non-Competitive)
The scientific literature does not currently contain information regarding the inhibition of Angiotensin-Converting Enzyme (ACE) by this compound, including any potential competitive or non-competitive mechanisms.
Modulation of Viral Life Cycle Mechanisms (In Vitro Models):
HIV-1 Reverse Transcriptase Inhibition
Published research has not specifically reported on the in vitro inhibition of HIV-1 Reverse Transcriptase by this compound. While related piperidine derivatives have been investigated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, data for this specific compound is not available. nih.govnih.gov
Hepatitis C Virus (HCV) Assembly Disruption
The 4-aminopiperidine (4AP) chemical scaffold, to which this compound belongs, has been identified as a novel class of Hepatitis C Virus (HCV) assembly inhibitors. nih.govnih.gov An initial high-throughput screening identified compounds from this class as potent inhibitors of HCV proliferation. nih.gov Further studies using HCV pseudoparticles and replicons demonstrated that the antiviral activity of this chemotype is not at the stages of viral entry or replication. Instead, these compounds specifically inhibit the assembly and release of infectious HCV particles. nih.gov The proposed mechanism involves the interruption of the trafficking or localization of HCV core proteins to cytoplasmic lipid droplets, a critical step in the virus assembly process. nih.gov
While the initial hit compound identified in these studies was a related benzofuran (B130515) derivative (N-(piperidin-4-yl)benzofuran-2-carboxamide), the research highlights the potential of the broader 4-aminopiperidine scaffold in disrupting the HCV life cycle. nih.gov However, specific data quantifying the HCV assembly disruption by this compound itself is not explicitly detailed in the primary research. nih.govnih.gov
In Vitro Binding Assays and Affinity Determination (e.g., K_i, IC_50)
Specific in vitro binding affinity data, such as K_i or IC_50 values, for this compound against FAK, CA, ACE, or HIV-1 Reverse Transcriptase are not available in the current scientific literature.
For HCV, while the 4-aminopiperidine scaffold has been identified as inhibitory, the specific IC_50 or K_i values for this compound have not been reported. The initial screening hit from this class, N-(piperidin-4-yl)benzofuran-2-carboxamide, demonstrated an EC_50 value of 2.57 µM in an HCV proliferation assay. nih.gov Subsequent optimization of the scaffold led to derivatives with improved potency, but specific values for this compound are not provided. nih.govnih.gov
Cellular Assays for Biological Pathway Modulation (Excluding Cytotoxicity and Proliferation as Primary Focus, but Rather Pathway Specific Effects)
The biological activity of this compound, also known as Rucaparib, has been extensively characterized through a variety of cellular assays designed to elucidate its specific effects on intracellular signaling and repair pathways. These investigations have been crucial in defining its mechanism of action as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, PARP2, and PARP3. researchgate.net The primary focus of these cellular studies has been to understand how the compound's inhibition of PARP activity translates into specific downstream cellular consequences, most notably the potentiation of DNA damage and the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair pathways.
A key cellular assay used to demonstrate the pathway-specific effects of this compound is the measurement of γ-H2AX foci formation. The phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established marker of DNA double-strand breaks (DSBs). Studies have shown that treatment with this compound leads to a significant increase in the number of γ-H2AX foci within cancer cells. nih.gov This effect is particularly pronounced in cell lines with underlying DNA repair defects, such as mutations in the BRCA1 or BRCA2 genes. For instance, in ovarian cancer cell lines with a BRCA2 mutation (PEO1), a 27.6-fold increase in γ-H2AX foci was observed following treatment. nih.gov This demonstrates the compound's ability to trap PARP on DNA at sites of single-strand breaks, which then leads to the collapse of replication forks and the generation of DSBs.
Beyond the direct measurement of DNA damage, cellular assays have also explored the broader impact of this compound on other signaling pathways. Research has indicated that the compound's effects are not solely confined to the DNA damage response. For example, studies have investigated its influence on the mechanistic target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov In ovarian cancer cell lines, treatment with this compound was found to compromise the migratory and proliferative capacity of BRCA2-mutant cells through a mechanism involving the mTOR pathway. nih.gov
Furthermore, the specificity of this compound's interaction with PARP has been confirmed through crystallographic analysis, which revealed that it mimics the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+) to bind to the PARP active site. nih.gov This targeted inhibition is the basis for its therapeutic strategy of synthetic lethality, where the disruption of two DNA repair pathways—PARP-mediated base excision repair and HR-mediated double-strand break repair—results in an accumulation of catastrophic DNA damage and subsequent cell death. nih.gov The concept of synthetic lethality has been demonstrated in cellular assays using small interfering RNA (siRNA) to knockdown various genes involved in the HR pathway. These experiments have shown that decreased expression of genes such as BARD1, BRCA1, BRCA2, FANCA, NBN, PALB2, RAD51, RAD51C, and RAD54L leads to a significant increase in the potency of this compound. pharmacytimes.com
The following table summarizes key findings from cellular assays investigating the pathway modulation effects of this compound:
| Assay Type | Cell Line(s) | Key Finding | Reference |
| γ-H2AX Foci Formation | PEO1 (BRCA2 mutant ovarian cancer) | 27.6-fold increase in γ-H2AX foci, indicating significant DNA double-strand break induction. | nih.gov |
| mTOR Pathway Analysis | PEO1 (BRCA2 mutant ovarian cancer) | Compromised migratory and proliferative capacity linked to modulation of the mTOR pathway. | nih.gov |
| siRNA-mediated Gene Knockdown | Ovarian and prostate cancer cell lines | Enhanced cytotoxicity with decreased expression of various homologous recombination repair genes, confirming synthetic lethality. | pharmacytimes.com |
| STAT3 Activity Analysis | Ovarian and pancreatic ductal adenocarcinoma cell lines | Inhibition of STAT3 activity, suggesting a broader mechanism for inducing tumor cell apoptosis beyond BRCA-mutated cancers. | researchgate.net |
In addition to the mTOR pathway, other signaling cascades have been implicated in the cellular response to this compound. For instance, research has shown that unlike some other PARP inhibitors that can activate STAT3, this compound inhibits STAT3 activity in certain cancer cell lines. researchgate.net This inhibition of pSTAT3 appears to be mediated through interference with SRC tyrosine kinase and contributes to the compound's ability to induce apoptosis in cancer cells, even those without BRCA mutations. researchgate.net This finding suggests a wider therapeutic potential for this compound beyond its established role in HR-deficient tumors.
Structure Activity Relationship Sar Studies and Rational Lead Optimization of 2 4 Aminopiperidin 1 Yl Benzamide Scaffolds
Systematic Modification of the Benzamide (B126) Moiety and its Impact on Biological Interactions
The benzamide portion of the scaffold plays a critical role in its biological activity. Systematic modifications to this ring have demonstrated significant impacts on potency and selectivity. For instance, the introduction of fluorine atoms to the benzamide ring has been shown to increase binding affinity for certain targets, a common strategy in medicinal chemistry to enhance biological properties. nih.gov
In the context of developing inhibitors for targets like the hepatitis C virus (HCV), substitutions on the phenyl ring of the benzamide were explored. It was found that while some modifications were well-tolerated, others, such as the introduction of amides or acetanilides, led to a complete loss of activity. nih.gov Halogen substitutions, particularly di-substituted halogen analogs, proved fruitful in improving potency. nih.gov Research into benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways also highlights the importance of the benzamide moiety, with specific derivatives showing significant inhibitory bioactivity in cancer cell lines. nih.gov
The following table summarizes the effects of various substitutions on the benzamide moiety:
| Modification | Impact on Biological Activity | Reference |
| Fluorination | Increased binding affinity | nih.gov |
| Amide/Acetanilide Substitution | Complete loss of activity | nih.gov |
| Halogen Substitution (e.g., p-Br, m-Cl) | Increased potency | nih.gov |
| Diaryl ether linkage | Significant inhibitory bioactivity in HepG2 cells | nih.gov |
Derivatization of the Aminopiperidine Ring: Positional and Substituent Effects
The 4-aminopiperidine (B84694) ring is another key component of the scaffold that has been a focus of extensive derivatization to probe its role in target engagement. The position of the amino group and the nature of the substituents on the piperidine (B6355638) ring can dramatically alter a compound's affinity and selectivity. nih.gov
In the development of HCV assembly inhibitors, a systematic exploration around the piperidine ring was conducted. nih.gov This involved synthesizing analogs with various substituents to understand the structure-activity relationship. For other applications, such as the development of ligands for sigma receptors, modifications to the size of the amine ring and the location of the nitrogen atom were found to be critical for binding affinity and selectivity. nih.gov
The table below illustrates the impact of aminopiperidine ring modifications:
| Modification | Effect | Reference |
| Varying amine ring size (5-7 membered rings) | Influences σ1/σ2 receptor affinity and selectivity | nih.gov |
| Positioning of nitrogen adjacent to the aromatic ring | Dramatically decreased affinity for σ1 and σ2 subtypes | nih.gov |
| Systematic exploration of substituents | Key for optimizing activity against targets like HCV | nih.gov |
Exploration of Linker Chemistry and Conformational Freedom
In the optimization of HCV assembly inhibitors, the linker region was identified as a primary metabolic hotspot. nih.gov Modifications to this linker, such as the introduction of a 1,3-cyclobutane linker, were found to be optimal for improving metabolic stability and retaining potency. nih.gov The stereochemistry of the linker also played a crucial role, with cis- and trans-diastereomers exhibiting different activity profiles. nih.gov
Stereochemical Influences on Target Binding and Selectivity
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with a chiral biological target. For the 2-(4-aminopiperidin-1-yl)benzamide scaffold, the stereochemistry at the aminopiperidine ring and within the linker can have a significant impact on binding affinity and selectivity.
For instance, in the development of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, the use of (1R,2R)-2-fluorocyclopropylamide modifications led to improved potency and selectivity. nih.gov Similarly, for DPP-4 inhibitors, the (R)-configuration of the 3-aminopiperidin-1-yl group was found to be crucial for high potency. nih.gov The separation of cis- and trans-diastereomers of a cyclobutyl linker in HCV inhibitors allowed for the selective synthesis of analogs with distinct activity profiles. nih.gov
Strategies for Improving In Vitro Metabolic Stability (e.g., in rat liver microsomes)
A significant challenge in drug development is ensuring that a compound has adequate metabolic stability to achieve therapeutic concentrations in the body. For the this compound scaffold, a key area of optimization has been improving its stability in in vitro systems like rat liver microsomes.
Design Principles for Enhanced Target Selectivity and Potency
The rational design of potent and selective inhibitors based on the this compound scaffold involves a multi-faceted approach. Key principles include structure-based design, where knowledge of the target's binding site is used to guide modifications, and the systematic exploration of structure-activity relationships. nih.gov
To enhance potency, modifications that increase binding affinity are sought. This can involve introducing groups that form favorable interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. nih.gov For example, the introduction of a C-3′-methyl group in 1-phenylbenzazepine D1R-like ligands was found to enhance D1R affinity. mdpi.com
Selectivity is achieved by designing molecules that fit optimally into the binding site of the desired target while having a poor fit for off-targets. This can be accomplished by exploiting subtle differences in the amino acid residues of the binding sites of different proteins. frontiersin.org For example, in the development of TYK2 inhibitors, specific modifications led to improved selectivity over other Janus kinases (JAKs). nih.gov
Fragment-Based Drug Discovery Approaches and Scaffold Elaboration
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govwiley.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment hit is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound. nih.govyoutube.com
The this compound scaffold can be viewed as being composed of distinct fragments (the benzamide and the aminopiperidine) that can be individually optimized and then linked. The principles of FBDD, such as fragment evolution and fragment linking, can be applied to this scaffold. nih.gov For instance, starting with a minimal benzamide-type screening hit, medicinal chemistry efforts can lead to the discovery of attractive non-phthalimide binders for targets like cereblon. nih.gov This approach allows for the efficient exploration of chemical space and the development of novel compounds with improved properties. researchgate.net
Concluding Perspectives and Future Research Directions
Synthesis and Computational Chemistry Paradigms for Novel Benzamide-Piperidine Analogues
The development of novel benzamide-piperidine analogues hinges on innovative synthetic strategies and sophisticated computational approaches. Future research should prioritize the development of efficient, stereoselective, and diverse synthetic methodologies.
Synthetic Innovations:
One-Pot Reactions: Designing one-pot cyclization/reduction cascades starting from halogenated amides can streamline the synthesis of the piperidine (B6355638) core. mdpi.com
Asymmetric Synthesis: Developing desymmetrization approaches for selective lactam formation can provide access to enantiomerically pure piperidine derivatives. mdpi.com
Flow Chemistry: Utilizing microreactor technology can enable precise control over reaction parameters, leading to higher yields and purity of benzamide-piperidine analogues.
Novel Coupling Strategies: Exploring new cross-coupling reactions catalyzed by transition metals like palladium could facilitate the construction of diverse 4-arylpiperidines. researchgate.net
Computational Paradigms:
Structure-Based Drug Design (SBDD): Employing SBDD, guided by X-ray crystallography and molecular modeling, can facilitate the rational design of potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel analogues and guide synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between ligands and their biological targets, aiding in the optimization of binding affinity and selectivity.
Free Energy Perturbation (FEP): FEP calculations can be used to accurately predict the binding affinities of new analogues, prioritizing the synthesis of the most promising compounds.
Emerging Biological Targets for the 2-(4-Aminopiperidin-1-yl)benzamide Chemotype
The versatility of the this compound scaffold allows for its application to a wide array of biological targets. While its activity against established targets is well-documented, future research should explore its potential against emerging and less-explored proteins and pathways.
Potential Future Targets:
Histone Deacetylases (HDACs): The benzamide (B126) moiety is a known pharmacophore for HDAC inhibitors. Novel analogues could be designed as dual inhibitors of HDAC and other targets, such as acetylcholinesterase (AChE), for the treatment of neurodegenerative diseases like Alzheimer's. nih.govpsu.edu
Tyrosine Kinase 2 (TYK2): As a key mediator in cytokine signaling, TYK2 represents a promising target for autoimmune and inflammatory diseases. The benzamide scaffold can be optimized to yield potent and selective TYK2 inhibitors. nih.gov
B-Raf(V600E) Kinase: This mutant kinase is a driver in many cancers. Designing N-(4-aminopyridin-2-yl)amide derivatives based on the benzamide core could lead to potent and selective B-Raf(V600E) inhibitors. nih.gov
Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 is a therapeutic strategy for schizophrenia. Novel benzamide-piperidine analogues with improved aqueous solubility and reduced CYP inhibition potential are desirable. researchgate.netnih.gov
5-HT1F Receptor: This serotonin (B10506) receptor is a target for migraine treatment. Structure-activity relationship (SAR) studies can guide the development of potent and selective 5-HT1F receptor agonists based on the benzamide-piperidine framework. researchgate.net
Choline Transporter (CHT): As the rate-limiting step in acetylcholine (B1216132) synthesis, CHT is a target for cognitive disorders. High-throughput screening and subsequent medicinal chemistry efforts can identify potent and selective CHT inhibitors. nih.gov
Dual Angiotensin II and Endothelin A Receptor Antagonists: Targeting both receptors simultaneously is a promising approach for hypertension. The benzamide scaffold can be incorporated into molecules designed for this dual activity. rsc.org
Integration of Advanced Experimental and Computational Methodologies
The synergy between advanced experimental techniques and computational methods is crucial for accelerating the discovery and optimization of novel aminopiperidine-benzamide systems.
Integrated Approaches:
High-Throughput Screening (HTS) and Virtual Screening (VS): Combining HTS of large compound libraries with VS can efficiently identify initial hit compounds.
Fragment-Based Drug Discovery (FBDD): Identifying small fragments that bind to the target protein and then growing or linking them can lead to potent lead compounds.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can provide high-resolution structural information to guide SBDD.
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing data to predict the activity, selectivity, and pharmacokinetic properties of new analogues, significantly accelerating the drug discovery process.
Combined Experimental and Computational Antioxidant Studies: Using a combination of experimental assays (e.g., DPPH, FRAP) and computational analysis can help in understanding and predicting the antioxidant properties of amino-substituted benzamide derivatives. nih.gov
Challenges and Opportunities in the Academic Research of Aminopiperidine-Benzamide Systems
While the aminopiperidine-benzamide scaffold holds immense promise, several challenges and opportunities exist within academic research.
Challenges:
Synthesis of Complex Analogues: The synthesis of structurally complex and stereochemically defined analogues can be challenging and resource-intensive.
Access to Biological Assays: Gaining access to a wide range of relevant and robust biological assays can be a limitation for many academic labs.
Intellectual Property: Navigating the complex landscape of existing patents surrounding this privileged scaffold can be difficult. google.com
Translational Gap: Bridging the gap between promising academic discoveries and clinical development requires significant resources and expertise.
Opportunities:
Collaborative Research: Fostering collaborations between synthetic chemists, computational chemists, and biologists can overcome many of the challenges and accelerate progress.
Open-Source Drug Discovery: Participating in open-source initiatives can provide access to data, resources, and a collaborative community.
Focus on Neglected Diseases: Academic research can focus on applying this versatile scaffold to discover treatments for rare and neglected diseases that are often overlooked by the pharmaceutical industry.
Development of Novel Research Tools: The synthesis of novel aminopiperidine-benzamide derivatives can lead to valuable chemical probes for studying biological pathways. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Aminopiperidin-1-yl)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-aminopiperidine with a benzamide derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity. Reaction progress can be monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm the piperidine and benzamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline .
Q. What are the primary biological targets of this compound?
- Methodological Answer : Preliminary studies on structurally similar benzamides suggest interactions with enzymes (e.g., kinases) or G protein-coupled receptors (GPCRs). Target identification requires competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). Computational docking (AutoDock Vina) can predict binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s mechanism of action across studies?
- Methodological Answer : Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target specificity. Dose-response studies (0.1–100 µM) clarify potency thresholds. Cross-validate findings with isotopic labeling (e.g., ³H or ¹⁴C tracers) to track metabolite interference .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or co-solvents (PEG-400). Metabolic stability is enhanced by substituting labile groups (e.g., replacing ester linkages) or using prodrugs. Pharmacokinetic profiling (plasma half-life, Cmax) in rodent models guides dosing regimens. LC-MS/MS quantifies bioavailability .
Q. How can in silico modeling predict the compound’s interactions with novel biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) assess binding stability, while quantum mechanics/molecular mechanics (QM/MM) models evaluate electronic interactions. Use AlphaFold2-predicted protein structures for docking. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .
Q. What experimental designs mitigate toxicity concerns during preclinical evaluation?
- Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel assays for cardiotoxicity. In vitro cytotoxicity screens (MTT assay) across cell lines (HEK293, HepG2) identify tissue-specific risks. Dose-escalation studies in rodents (OECD guidelines) establish NOAEL (no-observed-adverse-effect level) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?
- Methodological Answer : Variability may stem from cell line heterogeneity (e.g., expression levels of target proteins) or assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines. Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., staurosporine for apoptosis assays). Meta-analysis with random-effects models quantifies inter-study variance .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
